molecular formula C14H19N3O3 B7644081 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone

1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone

Cat. No.: B7644081
M. Wt: 277.32 g/mol
InChI Key: SWGRTKRHFGUCKL-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a nitro group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone typically involves the following steps:

    Nitration of Phenyl Ring: The starting material, a phenyl ring, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of Ethanone Group: The nitrated phenyl compound is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to form the ethanone group.

    Introduction of Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the ethanone derivative is reacted with 1-ethylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), basic conditions.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

    Reduction: 1-[4-(4-Ethylpiperazin-1-yl)-3-aminophenyl]ethanone.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

    Oxidation: 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]acetic acid.

Scientific Research Applications

1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpiperazine moiety may enhance the compound’s binding affinity to certain receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone: This compound is similar in structure but has a fluorine atom instead of a nitro group, which can alter its chemical reactivity and biological activity.

    1-[4-(4-Ethylpiperazin-1-yl)-3-chlorophenyl]ethanone: The presence of a chlorine atom instead of a nitro group can affect the compound’s physicochemical properties and its interactions with biological targets.

Uniqueness

1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the ethylpiperazine moiety makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)13-5-4-12(11(2)18)10-14(13)17(19)20/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGRTKRHFGUCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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